1'-acetyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one
Description
1'-Acetyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one (CAS: 93500-63-1) is a spirocyclic compound featuring a benzimidazole ring fused with an indole moiety via a spiro carbon atom. Its molecular formula is C₁₆H₁₂FN₃O₂, with a molecular weight of 297.28 g/mol . The acetyl group at the 1'-position and the fluorine substituent on the indole ring enhance its lipophilicity and electronic properties, making it a candidate for pharmacological studies. Spiro compounds like this are of interest due to their conformational rigidity, which can improve target selectivity in drug design .
Properties
IUPAC Name |
1'-acetylspiro[1,3-dihydrobenzimidazole-2,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-10(20)19-14-9-5-2-6-11(14)16(15(19)21)17-12-7-3-4-8-13(12)18-16/h2-9,17-18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYPOEIQECNRIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70296892 | |
| Record name | spiro[2h-benzimidazole-2,3'-[3h]indol]-2'(1'h)-one, 1'-acetyl-1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21943-58-8 | |
| Record name | NSC112496 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | spiro[2h-benzimidazole-2,3'-[3h]indol]-2'(1'h)-one, 1'-acetyl-1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-acetyl-1,3-dihydrospiro[benzimidazole-2,3’-indol]-2’(1’H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Spirocyclization: The indole moiety can be introduced through a spirocyclization reaction, which might involve the use of a suitable indole precursor and a cyclization agent.
Acetylation: The final step would involve acetylation of the nitrogen atom to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1’-acetyl-1,3-dihydrospiro[benzimidazole-2,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride could be used to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzimidazole or indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to deacetylated or partially reduced compounds.
Scientific Research Applications
1’-acetyl-1,3-dihydrospiro[benzimidazole-2,3’-indol]-2’(1’H)-one could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1’-acetyl-1,3-dihydrospiro[benzimidazole-2,3’-indol]-2’(1’H)-one would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Pathways involved: Specific signaling pathways or metabolic processes that the compound influences.
Comparison with Similar Compounds
Key Structural Features
The uniqueness of this compound lies in its spiro architecture, which combines benzimidazole and indole rings—both known for biological activity—with an acetyl group and fluorine substitution. Below is a comparison with structurally related compounds:
Research Findings and Data
Pharmacological Insights
Comparative Advantages
- Tunable Substituents : Fluorine and acetyl groups allow for precise modulation of electronic and steric properties, enabling optimization for specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
